N-[4-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a chlorophenyl group. The compound has garnered significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The sulfonamide group is then attached to the phenyl ring, and finally, the acetamide group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties have been explored, particularly in the treatment of lung and breast cancer.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms and cancer cells. This inhibition leads to cell cycle arrest and apoptosis, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE can be compared with other sulfonamide derivatives such as:
N-(4-Chlorophenyl)acetamide: Similar in structure but lacks the pyrazole ring, resulting in different biological activities.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a pyrazole ring, leading to variations in antimicrobial and anticancer properties.
N-(4-Nitrophenylsulfonyl)benzamide: The presence of a nitro group and benzamide structure alters its mechanism of action and applications .
This detailed article provides a comprehensive overview of N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19ClN4O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-12-19(13(2)24(22-12)18-10-4-15(20)5-11-18)28(26,27)23-17-8-6-16(7-9-17)21-14(3)25/h4-11,23H,1-3H3,(H,21,25) |
InChI Key |
JBBWXJHGGTZKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.